molecular formula C15H16F3N3O2 B10906457 Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Katalognummer: B10906457
Molekulargewicht: 327.30 g/mol
InChI-Schlüssel: PNBOUPPYLNNMKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 3, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 4. The ethyl acetate moiety at the N1 position enhances its solubility and modulates pharmacokinetic properties. This compound’s structural complexity and functional groups make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors where lipophilicity and steric effects are critical .

Eigenschaften

Molekularformel

C15H16F3N3O2

Molekulargewicht

327.30 g/mol

IUPAC-Name

ethyl 2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C15H16F3N3O2/c1-3-23-11(22)7-21-14-12(13(20-21)9-4-5-9)10(15(16,17)18)6-8(2)19-14/h6,9H,3-5,7H2,1-2H3

InChI-Schlüssel

PNBOUPPYLNNMKQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C3CC3)C(F)(F)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Reaction Pathway

The primary method involves a three-step sequence: coupling , cyclization , and hydrolysis (Figure 1). This approach leverages intermediates with protected functional groups to enhance regioselectivity and yield.

Step 1: Coupling Reaction

The unprotected primary amine of compound (4) reacts with the leaving group (e.g., triflate or nonaflate) in compound (5) under basic conditions (triethylamine or diisopropylethylamine). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–40°C.

Reaction Conditions

ParameterSpecification
BaseEt₃N or i-Pr₂NEt
SolventDCM, THF, or dioxane
Temperature0°C to reflux
Yield70–85% (crude)

Step 2: Acid-Mediated Cyclization

The intermediate undergoes cyclization using acetic acid (AcOH) or sulfuric acid in DCM or THF. This step forms the pyrazolo[3,4-b]pyridine core.

Optimization Insights

  • AcOH is preferred for milder conditions (25°C, 2–4 hours).

  • Strong acids (e.g., H₂SO₄) require precise stoichiometry to avoid side reactions.

Step 3: Hydrolysis of Protecting Groups

The Boc (tert-butoxycarbonyl) or t-butyl protecting groups are removed via hydrolysis. Sodium hydroxide (NaOH) in ethanol/water under reflux selectively cleaves esters, yielding the final product.

Critical Parameters

ParameterEffect on Yield
Base Concentration2–3 M NaOH maximizes deprotection
TemperatureReflux (78°C) ensures completion
WorkupAcidification (HCl) precipitates product

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling

A Sonogashira coupling-based route is effective for introducing alkynyl substituents (Figure 2). This method uses ethyl 4-methyl-3-(pyrazolo[3,4-b]pyridin-1-yl)acetate and aryl halides in the presence of PdCl₂(PPh₃)₂ and CuI.

Representative Protocol :

  • Combine ethyl 4-methyl-3-(pyrazolo[3,4-b]pyridin-1-yl)acetate (1.0 eq), 5-bromopyrimidine (1.1 eq), DIPEA (2.0 eq), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%) in DMF.

  • Heat at 80°C under argon for 12 hours.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Performance Metrics

MetricValue
Yield81%
Purity (HPLC)>98%

Suzuki-Miyaura Coupling

For aryl-substituted derivatives, Suzuki-Miyaura coupling with boronic acids is employed. A microwave-assisted variant reduces reaction time from 24 hours to 30 minutes.

Case Study :

  • Substrate: Methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Boronic acid: 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), dioxane/H₂O (5:1), 120°C (microwave).

  • Yield: 89%.

Alternative Routes via Reductive Amination

Reductive Amination of Ketones

A two-step reductive amination protocol converts ketone intermediates to the target compound (Figure 3):

  • Condense 3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine-1-carbaldehyde with ethyl glycinate.

  • Reduce the imine intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C).

Advantages

  • Avoids harsh acidic/basic conditions.

  • Yields: 65–75% after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Coupling-Cyclization70–8595–98HighModerate
Sonogashira75–81>98MediumHigh
Suzuki-Miyaura85–89>99HighHigh
Reductive Amination65–7590–95LowLow

Key Observations :

  • Pd-catalyzed methods (Sonogashira/Suzuki) offer superior purity but require expensive catalysts.

  • Cyclization-based routes are more scalable but necessitate rigorous pH control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.37 (t, J = 7.2 Hz, 3H, OCH₂CH₃), 2.37–2.49 (m, 2H, cyclopropyl), 4.16 (q, J = 7.2 Hz, 2H, OCH₂), 4.29 (q, J = 7.2 Hz, 2H, NCH₂).

  • HRMS : m/z 327.30 [M+H]⁺ (calculated for C₁₅H₁₆F₃N₃O₂: 327.29).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

  • Chiral Analysis : >99% enantiomeric excess (Chiralpak IA, hexane/i-PrOH 80:20).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance reproducibility and safety:

  • Residence Time : 10 minutes (vs. 12 hours in batch).

  • Yield Improvement : 92% with 99.5% purity.

Green Chemistry Initiatives

  • Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DCM reduces environmental impact.

  • Catalyst recycling: Pd nanoparticles immobilized on magnetic supports enable 5× reuse without activity loss .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C15H16F3N3O2
  • Molecular Weight : 327.30 g/mol
  • IUPAC Name : Ethyl 2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially impacting the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed inhibitory effects on cancer cell proliferation in various tumor models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Pyrazolo[3,4-b]pyridine derivatives have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions that may include cyclization and functionalization processes. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Derivative Modification Biological Activity
Compound AIncreased lipophilicityEnhanced anticancer activity
Compound BAltered substitution on the pyrazole ringImproved neuroprotective effects

In Vivo Studies

In vivo studies have shown that ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can effectively reduce tumor size in animal models when administered at specific dosages. These findings support the potential for further development as an anticancer agent.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

  • Ethyl vs. Methyl Group: The compound in (CAS: 1011378-45-2) replaces the methyl group at position 6 with an ethyl group.
  • Aromatic vs. Aliphatic Substituents: describes a derivative with a 1-methyl-1H-pyrazol-3-yl group at position 5.
  • 4-Ethylphenyl Substituent :
    The compound in (CAS: 1018143-88-8) features a 4-ethylphenyl group at position 6, significantly increasing steric bulk and aromatic surface area. This modification likely alters solubility and metabolic stability .

Functional Group Modifications at N1

  • Ethyl Ester vs. Carboxylic Acid :
    While the target compound retains an ethyl ester group, the analog in replaces it with a carboxylic acid. This change drastically increases polarity (logP reduction ~2–3 units), impacting bioavailability and renal clearance .

Trifluoromethyl (CF₃) Retention at Position 4

All analogs retain the CF₃ group at position 4, underscoring its importance in electronic and steric effects. The strong electron-withdrawing nature of CF₃ stabilizes the pyridine ring and enhances resistance to oxidative metabolism .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents (Positions 3, 6, 4) Functional Group (N1)
Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (Target) C₁₆H₁₇F₃N₃O₂ 356.3 3-Cyclopropyl, 6-Methyl, 4-CF₃ Ethyl ester
Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate () C₁₇H₁₉F₃N₃O₂ 370.3 3-Cyclopropyl, 6-Ethyl, 4-CF₃ Ethyl ester
Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate () C₁₈H₁₈F₃N₅O₂ 393.4 3-Cyclopropyl, 6-Pyrazolyl, 4-CF₃ Ethyl ester
2-[3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid () C₂₀H₁₉F₃N₃O₂ 414.4 3-Cyclopropyl, 6-Ethylphenyl, 4-CF₃ Carboxylic acid

Implications of Structural Differences

  • Bioavailability : The ethyl ester in the target compound and derivatives improves cell permeability over the carboxylic acid in .
  • Metabolic Stability : CF₃ at position 4 and cyclopropyl at position 3 are conserved across analogs, suggesting shared resistance to metabolic degradation .
  • Target Selectivity : The 1-methylpyrazolyl group in may enhance kinase inhibition via additional hydrogen bonding, whereas the 4-ethylphenyl in could favor hydrophobic binding pockets .

Biologische Aktivität

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a novel compound with potential therapeutic applications. Its unique structural features, particularly the pyrazolo[3,4-b]pyridine core, have drawn attention due to their biological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H16F3N3O2C_{15}H_{16}F_3N_3O_2, and it has a molecular weight of 345.31 g/mol. Its structure includes a trifluoromethyl group and a cyclopropyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆F₃N₃O₂
Molecular Weight345.31 g/mol
CAS Number1018141-86-0

Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure exhibit various biological activities, including:

  • Inhibition of Kinases : These compounds often act as kinase inhibitors, which are crucial for regulating cell division and growth. Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has shown promise in inhibiting specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may have anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been shown to reduce the expression levels of anti-apoptotic proteins such as Mcl-1 in cancer cells .

Case Studies

  • Study on Cell Proliferation : A study evaluated the effects of Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
  • Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding affinity of this compound to various kinases. The results suggested that it binds effectively to CDK9, thereby inhibiting RNA polymerase II transcription .

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is crucial for its therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics, although further research is needed to assess its metabolism and excretion profiles.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer:

  • Alkylation Strategy : Use anhydrous potassium carbonate in dry DMF to deprotonate the pyrazolo[3,4-b]pyridine core, followed by reaction with ethyl 2-chloroacetate. This method achieves good yields (~70–80%) .
  • Catalytic Systems : Ionic liquids (e.g., [bmim][BF4]) with FeCl₃·6H₂O as a catalyst improve reaction efficiency under mild conditions (80°C, 1–2 hours) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm regioselectivity of substituents (e.g., cyclopropyl vs. trifluoromethyl positions) .
  • NMR Analysis : ¹H NMR δ 1.13 (t, N-CH₂CH₃) and δ 4.22 (q, OCH₂CH₃) confirm alkylation. ¹⁹F NMR identifies trifluoromethyl signals at δ -62 ppm .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 339.40) .

Q. How should researchers handle safety and storage protocols?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P261, P264). Avoid sparks/flames due to flammability risks (P210) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation (P233, P235) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays with standardized cell lines (e.g., HepG2 for cytotoxicity) to compare potency variations .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., replace cyclopropyl with thiophene) and evaluate enzyme inhibition (e.g., COX-2) to identify critical functional groups .
  • Meta-Analysis : Cross-reference data from crystallography (electron density maps ) and docking studies (AutoDock Vina) to reconcile binding mode discrepancies .

Q. How can computational modeling guide experimental design?

Methodological Answer:

  • Docking Simulations : Use PyMOL and GROMACS to predict interactions with targets (e.g., kinase domains). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
  • DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • ADMET Prediction : SwissADME evaluates logP (<3) and topological polar surface area (<90 Ų) to filter candidates with favorable pharmacokinetics .

Q. What methods address challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in DMSO/water (1:1) or THF/hexane for single-crystal growth .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing at 100 K for synchrotron data collection .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

Key Research Findings

  • Synthetic Flexibility : The pyrazolo[3,4-b]pyridine core tolerates diverse substituents (e.g., cyclopropyl, trifluoromethyl), enabling SAR exploration .
  • Biological Relevance : Derivatives show nanomolar inhibition of bacterial enzymes (e.g., DNA gyrase), though cytotoxicity varies with substituent polarity .
  • Safety Profile : Acute toxicity (LD₅₀ > 500 mg/kg in mice) supports further preclinical evaluation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.